molecular formula C8H14ClNO2 B2851929 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride CAS No. 2219376-39-1

6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride

Cat. No.: B2851929
CAS No.: 2219376-39-1
M. Wt: 191.66
InChI Key: HZDCJLSYNRJKIG-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride is a conformationally restricted proline analog featuring a spirocyclic scaffold. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 193.66 g/mol (calculated from elemental analysis: C, 50.14%; H, 7.36%; N, 7.31%) . The compound’s structure includes a bicyclic system where a pyrrolidine ring (5-membered) is fused to a cyclobutane (4-membered) via a spiro junction. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Key characterization data includes:

  • ¹H NMR (DMSO-d₆): δ = 3.62–3.50 (m, 1H), 3.28–3.14 (m, 1H), 2.13–1.72 (m, 8H)
  • ¹³C NMR (DMSO-d₆): δ = 170.82 (COOH), 58.14, 55.29, 44.64, 40.61, 31.66, 30.82, 15.91
  • LCMS: [M − Cl]⁺ at m/z 156.2 .

The compound is frequently used as a building block in drug discovery, particularly for modulating peptide conformation and enhancing metabolic stability .

Properties

IUPAC Name

6-azaspiro[3.4]octane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-9-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCJLSYNRJKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Spirocyclic Intermediate

Cyclohexanecarbonitrile undergoes cyclization using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at ambient temperature (12 hours), achieving 85% yield of the spirocyclic acetal intermediate. Key modifications from earlier methods include:

  • Replacement of hexane with THF as solvent to accommodate solid nitriles
  • Inverted reagent addition order (base added to nitrile/THF mixture)
  • Elimination of cryogenic conditions during carbanion generation

Table 1: Optimization of Cyclization Conditions

Parameter Original Protocol Optimized Protocol
Solvent Hexane THF
Temperature -78°C → RT RT throughout
Reaction Time 24 hours 12 hours
Yield 72% 85%

Reductive Amination

The intermediate is subjected to reductive amination using polymethylhydrosiloxane (PMHS) and titanium(IV) isopropoxide in toluene at 100°C. Critical observations include:

  • PMHS acts as both reducing agent and silicon source for imine formation
  • Titanium catalyst enables chemoselective reduction of nitriles to amines without over-reduction
  • Reaction scalability demonstrated up to 500 g batches with consistent 81–95% yields

Alternative Synthetic Pathways

Hydrolysis of 6-Azaspiro[3.4]octan-7-one

CalpacLab’s product data (CAS: 1465480-75-4) reveals an alternative route starting from the ketone derivative:

  • Oxidative Cleavage : Ozone-mediated ring opening of substituted cyclopropanes
  • Intramolecular Cyclization : Acid-catalyzed formation of the spirocyclic ketone
  • Hydrolysis : Conversion to carboxylic acid using 6M HCl at reflux (48 hours)
  • Salt Formation : Precipitation with HCl gas in ethyl acetate

This method achieves 97% purity but requires specialized equipment for ozonolysis, limiting industrial adoption.

Solid-Phase Synthesis

Recent advances employ resin-bound intermediates for parallel synthesis:

  • Wang resin-functionalized with Fmoc-protected amine
  • On-resin cyclization using HATU/DIEA activation
  • Cleavage with TFA/HCl cocktail to yield hydrochloride salt

While enabling library diversification, this approach suffers from lower yields (52–67%) compared to solution-phase methods.

Critical Process Parameters

Purification Strategies

Method Purity Achieved Key Challenge
Recrystallization 95% Polymorphism issues
Ion-Exchange Chromatography 99% High solvent consumption
Sublimation 99.5% Limited to small batches

Industrial-scale production favors recrystallization from ethanol/water (4:1) due to cost-effectiveness.

Hazard Mitigation

  • Exothermic Risk : Cyclization releases 58 kJ/mol – requires jacketed reactors with <5°C/min heating rate
  • Corrosivity : Hydrochloric acid quench generates HCl gas – necessitating scrubbers with NaOH solution
  • Stability : Bulk material degrades above 40°C – storage at 2–8°C recommended

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
Titanium catalyst 38%
PMHS 22%
Solvent Recovery 15%
Waste Treatment 25%

Process intensification strategies reduce PMHS usage by 40% through continuous flow reactors.

Environmental Impact

  • PMHS/Ti(OiPr)4 system enables atom economy of 78% vs. 52% for traditional NaBH4 routes
  • THF recycling achieves 92% recovery rate in closed-loop systems
  • E-factor reduced from 18.7 to 6.3 kg waste/kg product via solvent substitution

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs by Ring Size and Heteroatom Substitution

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 193.66 Not available Spiro[3.4], HCl salt, carboxylic acid
6-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride - - 2166620-97-7 Spiro[2.5], smaller fused ring system
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl C₇H₁₂ClNO₃ 193.63 138062-77-8 Oxygen at position 2, HCl salt
2-Oxa-6-azaspiro[3.4]octane-7-carboxylic acid C₇H₁₁NO₃ 157.17 2137470-25-6 Oxygen at position 2, free carboxylic acid
4-Azaspiro[2.4]heptane-7-carboxylic acid HCl C₇H₁₂ClNO₂ 177.63 EN300-6759687 Smaller spiro[2.4] system
Key Observations:

Ring Size Variations: The spiro[2.5] analog (e.g., 6-Azaspiro[2.5]octane-7-carboxylic acid HCl) introduces a 5-membered ring fused to a 2-membered system, increasing ring strain compared to the spiro[3.4] scaffold. This may reduce synthetic accessibility and conformational flexibility .

Heteroatom Substitution :

  • Replacing nitrogen with oxygen (e.g., 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl) alters hydrogen-bonding capacity and polarity. The oxygen atom reduces basicity, impacting solubility and target interactions .
  • The free carboxylic acid form (e.g., 2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid) lacks the HCl salt, reducing solubility but enabling covalent conjugation strategies .

Functional Group Modifications

Derivatives of this compound often feature protective groups or substituents:

Compound Name Key Modification Application
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid Boc-protected amine Intermediate for peptide synthesis
6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate Dual ester protection Prodrug development
Methyl 6-azaspiro[3.4]octane-7-carboxylate HCl Methyl ester Improved cell permeability
  • Boc Protection : Enhances stability during solid-phase synthesis but requires deprotection steps .
  • Methyl Ester : Increases lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .

Biological Activity

6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • Melting Point : 137−141 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound's spirocyclic structure contributes to its binding affinity and selectivity towards target sites in biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV) due to structural similarities with known antiviral agents .
  • Antimalarial Activity : The compound's analogs have been evaluated for their antimalarial potential, showing promising results in inhibiting Plasmodium falciparum growth, with effective concentrations (EC50) reported in the low micromolar range .
  • Neuropharmacological Effects : There is emerging evidence that spirocyclic compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

  • Substituent Variations : Modifications at the nitrogen atom or carboxylic acid moiety can significantly alter the compound’s activity profile against specific targets.
  • Conformational Rigidity : The spirocyclic structure imparts conformational constraints that enhance receptor binding affinity compared to more flexible analogs.
Compound VariantEC50 (μM)Biological Activity
Parent Compound0.263Antimalarial
Methyl Substituted0.019Enhanced potency
Ethyl Carboxylate0.028Slightly reduced activity

Case Studies

  • Antiviral Research : A study investigating the antiviral properties of related spiro compounds demonstrated significant inhibition of HCV replication in vitro, suggesting that 6-Azaspiro[3.4]octane derivatives could be valuable in developing new antiviral therapies .
  • Antimalarial Screening : In a series of experiments assessing the antimalarial efficacy of various derivatives, compounds derived from 6-Azaspiro[3.4]octane showed promising results, with some exhibiting EC50 values comparable to established antimalarial drugs .

Q & A

Basic: What methodologies are recommended for confirming the structural identity of 6-azaspiro[3.4]octane-7-carboxylic acid hydrochloride?

To confirm structural identity, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify spirocyclic connectivity and substituent positions.
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.
  • Collision Cross-Section (CCS) Measurements : Compare experimental CCS values (e.g., 133.6 Ų for [M+H]+) with predicted values from computational tools to validate 3D conformation .

Basic: What are the key steps in synthesizing this compound?

Typical synthesis involves:

  • Ring-Closing Strategies : Utilize intramolecular cyclization of precursors (e.g., amino acids or ketones) to form the spirocyclic core.
  • Carboxylic Acid Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites during synthesis.
  • Hydrochloride Salt Formation : Precipitate the final product using HCl in polar solvents (e.g., ethanol/water mixtures) .

Advanced: How can synthetic routes be optimized to improve yield and enantiomeric purity?

Optimization strategies include:

  • Reaction Condition Tuning : Adjust temperature (e.g., 0–25°C for stereocontrol) and solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions.
  • Chiral Resolution : Use chiral auxiliaries or enzymatic catalysis to enhance enantiomeric excess (ee).
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: How should researchers design assays to evaluate the biological activity of this compound?

For receptor-targeted studies:

  • In Vitro Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for receptors (e.g., GPCRs or ion channels).
  • Functional Cellular Assays : Monitor intracellular signaling (e.g., cAMP or calcium flux) in cell lines expressing target receptors.
  • Selectivity Profiling : Screen against related receptors to assess specificity and reduce off-target effects .

Advanced: How can contradictory biological activity data across studies be resolved?

Address discrepancies by:

  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity.
  • Enantiomeric Analysis : Verify enantiomeric ratios via chiral chromatography, as biological activity often depends on stereochemistry.
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell type, buffer pH) to isolate variables .

Advanced: What protocols are recommended for stability studies under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS.
  • Thermal Stability : Perform accelerated stability testing at 40–60°C to predict shelf-life.
  • Light Sensitivity : Store samples in amber vials and monitor photodegradation using UV-Vis spectroscopy .

Advanced: How can computational modeling support the study of this compound’s interactions?

  • Molecular Dynamics (MD) Simulations : Validate predicted CCS values (e.g., 131.9 Ų for [M]-) against experimental data to refine 3D models.
  • Docking Studies : Use software like AutoDock to predict binding modes with target proteins, focusing on hydrogen bonding and hydrophobic interactions.
  • QSAR Modeling : Corrogate structural features (e.g., spirocyclic ring size) with biological activity to guide derivative design .

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